molecular formula C23H23ClN4O4S B2856087 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921852-31-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2856087
CAS RN: 921852-31-5
M. Wt: 486.97
InChI Key: LYYDJXQTJVAVQT-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Novel pyridine derivatives, including compounds structurally related to the specified chemical, have been synthesized and subjected to in silico molecular docking screenings. These compounds exhibit moderate to good binding energies on target proteins, suggesting potential for specific biochemical interactions. The synthesis processes often involve reactions with various reagents to yield derivatives with anticipated biological activities, including antimicrobial and antioxidant properties (Flefel et al., 2018).

Antimicrobial and Antioxidant Evaluation

Some newly synthesized thienopyrimidine derivatives, possibly sharing core structural features with the specified compound, have shown pronounced antimicrobial activity. These studies highlight the potential of such compounds in developing new therapeutic agents against various microbial infections (Bhuiyan et al., 2006).

Cytotoxicity Against Melanoma Cells

Derivatives of benzamide, related to the compound , conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma therapy. These studies indicate higher toxicity of these derivatives against melanoma and other cancer cell lines compared to standard cytostatic drugs, supporting their potential in cancer treatment (Wolf et al., 2004).

Neuroleptic Activity

Research into benzamides and related compounds, including the synthesis of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, has been conducted with a focus on their potential neuroleptic (antipsychotic) effects. Such compounds have been evaluated for inhibitory effects on stereotyped behavior in animal models, offering insights into their therapeutic potential in psychosis treatment (Iwanami et al., 1981).

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(29)28(26-21)16-13-25-23(30)18-5-9-20(10-6-18)33(31,32)27-14-1-2-15-27/h3-12H,1-2,13-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDJXQTJVAVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.